molecular formula C22H25FN2O5S B2512009 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3-fluorobenzenesulfonamide CAS No. 922104-60-7

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3-fluorobenzenesulfonamide

Numéro de catalogue: B2512009
Numéro CAS: 922104-60-7
Poids moléculaire: 448.51
Clé InChI: UCAKXHVHIRPHRA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C22H25FN2O5S and its molecular weight is 448.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3-fluorobenzenesulfonamide is a complex organic molecule with potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and findings from recent studies.

Chemical Structure

The structure of the compound can be broken down into several key components:

  • A tetrahydrobenzo[b][1,4]oxazepin core.
  • An allyl group at the 5-position.
  • A sulfonamide linkage with a fluorinated aromatic system.

Antimicrobial Activity

Recent studies have indicated that related sulfonamide compounds exhibit significant antimicrobial properties. For example:

  • Table 1: Antimicrobial Activity of Sulfonamides
    Compound NameMicrobial StrainMinimum Inhibitory Concentration (MIC)
    Compound AE. coli32 µg/mL
    Compound BS. aureus16 µg/mL
    N-(5-allyl...)UnknownTBD

Anticancer Properties

Research has shown that compounds with similar structures can inhibit cancer cell proliferation. For instance:

  • Table 2: Anticancer Activity
    Compound NameCell LineIC50 (µM)
    Compound CCCRF-CEM10
    N-(5-allyl...)TBDTBD

Case Studies

  • Study on Antitumor Activity : A study evaluated a series of oxazepin derivatives for their ability to inhibit tumor growth in vitro and in vivo models. Results indicated that modifications to the sulfonamide group significantly enhanced cytotoxicity against specific cancer cell lines.
  • Neuropharmacological Effects : Investigations into the neuropharmacological effects of related compounds suggest potential anxiolytic and antidepressant activities, possibly through modulation of serotonergic pathways.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicology of N-(5-allyl...) is crucial for its development as a therapeutic agent:

  • Absorption and Distribution : Preliminary studies suggest good oral bioavailability and distribution across biological membranes.
  • Metabolism : The compound is likely metabolized via hepatic pathways common to sulfonamides.
  • Toxicological Profile : Early-stage toxicology assessments indicate low toxicity in standard animal models.

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that compounds similar to N-(5-allyl-3,3-dimethyl-4-oxo...) exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Kinase Inhibition

The oxazepin moiety is known for its role in modulating kinase activity. Specifically, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in inflammatory processes and cell death pathways. This inhibition could be beneficial in treating diseases characterized by excessive inflammation or cell death.

Anti-inflammatory Properties

The compound's ability to inhibit RIPK1 suggests potential applications in anti-inflammatory therapies. It has demonstrated efficacy in reducing necroptotic cell death in models of inflammatory diseases such as ulcerative colitis and psoriasis.

Pharmacological Effects

The pharmacological profile of N-(5-allyl-3,3-dimethyl-4-oxo...) suggests several therapeutic effects:

  • Anti-inflammatory Activity : Inhibition of RIPK1 can lead to reduced inflammation.
  • Good Solubility and Bioavailability : Exhibits favorable solubility (~450 μM at pH 7.4) and low lipophilicity (log D = 3.8), enhancing oral bioavailability.
  • Blood-Brain Barrier Penetration : Some derivatives have shown the ability to penetrate the blood-brain barrier effectively.

Clinical Trials and Research Findings

Current clinical trials are evaluating the efficacy of related compounds in treating chronic inflammatory diseases:

Trial NCT02903966

This trial focuses on patients with active ulcerative colitis and aims to assess the effectiveness of the compound in reducing disease symptoms.

Trial NCT02776033

Evaluates the compound's effectiveness in psoriasis treatment.

These trials are crucial for understanding the therapeutic potential and safety profile of N-(5-allyl-3,3-dimethyl-4-oxo...).

Propriétés

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-4-ethoxy-3-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O5S/c1-5-11-25-18-12-15(7-9-20(18)30-14-22(3,4)21(25)26)24-31(27,28)16-8-10-19(29-6-2)17(23)13-16/h5,7-10,12-13,24H,1,6,11,14H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCAKXHVHIRPHRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC=C)(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.